molecular formula C11H11N3O B13476083 3-Amino-5-(2,3-dihydro-5-benzofuryl)pyrazole

3-Amino-5-(2,3-dihydro-5-benzofuryl)pyrazole

Cat. No.: B13476083
M. Wt: 201.22 g/mol
InChI Key: LYDIFNSZOYPING-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a benzofuran and a pyrazole ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the pyrazole ring further enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrazole ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which is highly efficient for creating complex polycyclic structures . Another method involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing benzofuran-2-yl compounds, which can then be further modified to include the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to a dihydrobenzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to inhibit the production of pro-inflammatory cytokines, making it effective in anti-inflammatory treatments . The pyrazole ring can interact with various enzymes and receptors, contributing to the compound’s overall pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine apart is its unique combination of benzofuran and pyrazole rings, which endows it with a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its versatility and effectiveness in various scientific and industrial applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H11N3O/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10/h1-2,5-6H,3-4H2,(H3,12,13,14)

InChI Key

LYDIFNSZOYPING-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC(=NN3)N

Origin of Product

United States

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